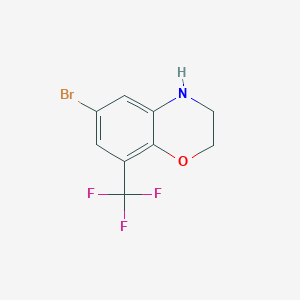

6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine

Description

Properties

IUPAC Name |

6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO/c10-5-3-6(9(11,12)13)8-7(4-5)14-1-2-15-8/h3-4,14H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHMSPNPXJRRCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2N1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate brominated and trifluoromethylated benzene derivatives.

Cyclization: The key step involves the cyclization of these derivatives with suitable amines and aldehydes under controlled conditions to form the oxazine ring.

Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydro derivatives.

Addition Reactions: The oxazine ring can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include substituted benzoxazines, quinoline derivatives, and dihydrobenzoxazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in drug discovery due to its unique structural features that may interact with biological targets. Research indicates potential applications in:

- Anticancer Agents : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoxazines exhibit significant antibacterial properties.

Agrochemical Applications

6-Bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine may serve as a precursor for developing new agrochemicals. Its trifluoromethyl group enhances lipophilicity, potentially improving bioavailability in plant systems.

Materials Science

The compound's stability and reactivity make it suitable for applications in materials science:

- Polymer Chemistry : It can be utilized as a monomer in the synthesis of high-performance polymers.

- Coatings and Adhesives : Its chemical properties allow for the formulation of durable coatings and adhesives with enhanced thermal stability.

Case Studies

Mechanism of Action

The mechanism of action of 6-bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine involves:

Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

Pathways Involved: It may modulate various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Key Observations :

- Halogen vs. Methyl Groups : Bromine and chlorine at position 6 enhance electrophilic reactivity, enabling participation in cross-coupling reactions for further derivatization . In contrast, methyl groups (e.g., 6,8-dimethyl) reduce electronic effects, limiting utility in drug design .

- Fluorine Position : The 7-fluoro derivative (6-bromo-7-fluoro) has a lower molecular weight but lacks the trifluoromethyl group’s steric and electronic advantages, which are critical for target binding .

Pharmacological Activity

Receptor Affinity

- Vasorelaxant Activity: Oxypropanolamine derivatives of 3,4-dihydro-2H-1,4-benzoxazine (e.g., 4-acetyl-6-substituted analogs) show high β₁/β₂-adrenergic receptor affinity, with select compounds exceeding propranolol’s potency by 2.5-fold .

- Matriptase-2 Inhibition : Fluorine-free 3,4-dihydro-2H-1,4-benzoxazines (e.g., compounds 21–23) exhibit poor inhibitory activity, whereas bromo- and trifluoromethyl-substituted analogs may improve binding due to enhanced lipophilicity and electron-withdrawing effects .

Antiplatelet and Anticoagulant Activity

- Dual Activity : Fluorinated benzoxazines with optimized linker flexibility (e.g., combining benzamidine moieties) demonstrate dual inhibition of thrombin and GPIIb/IIIa receptors, a feature hypothesized for 6-bromo-8-(trifluoromethyl) derivatives based on scaffold similarity .

Biological Activity

6-Bromo-8-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H8BrF3O2

- Molecular Weight : 297.07 g/mol

- CAS Number : 2969393-25-5

Pharmacological Activities

Recent studies have highlighted various biological activities associated with benzoxazine derivatives, including:

-

Serotonin Receptor Antagonism :

- A series of related compounds demonstrated significant antagonistic activity at serotonin 5-HT3 receptors. For instance, modifications at the 2 position of the benzoxazine ring enhanced receptor affinity and antagonistic potency. One derivative achieved a Ki value of 0.019 nM, indicating strong binding affinity .

- Anticancer Potential :

- Neuroprotective Effects :

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the benzoxazine ring:

Case Studies and Research Findings

Several studies have investigated the biological activity of benzoxazine derivatives:

- Antagonistic Activity Study :

- Anticancer Research :

- Neuroprotection Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.